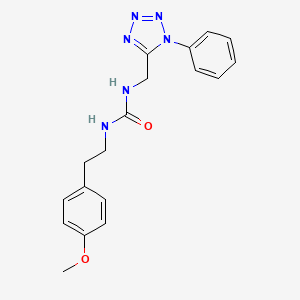

![molecular formula C17H15N3O5S B2888036 N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-24-5](/img/structure/B2888036.png)

N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of related furan and quinazolinone derivatives. For example, a study by Sun et al. (2021) detailed the synthesis, crystal structure, vibrational properties, and DFT studies of a furan-2-ylmethyl-linked triazoloquinazolinone, emphasizing the molecular structure determination through various spectroscopic methods and theoretical calculations (Sun et al., 2021).

Antimicrobial and Antitumor Activity

Compounds within this chemical family have shown promising antimicrobial and antitumor activities. Abu-Hashem et al. (2018) synthesized substituted quinazolinones and evaluated their antimicrobial effectiveness, demonstrating significant potential against various bacteria and fungi (Abu‐Hashem, 2018). Another study by Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel derivatives, highlighting their potential in cancer therapy (Tumosienė et al., 2020).

Chemical Modifications and Biological Effects

The exploration of chemical modifications to enhance biological effects is a key focus. Alnabulsi et al. (2018) evaluated furan-amidine analogues as inhibitors of the NQO2 enzyme, relevant in cancer chemotherapy and malaria treatment, showcasing the significance of structural modifications on biological activity (Alnabulsi et al., 2018).

Drug Synthesis and Pharmacokinetics

Research into the synthesis of radiolabeled compounds for pharmacokinetic studies indicates the importance of these compounds in drug development. Allen (1983) synthesized alfuzosine hydrochloride, labeled with carbon-14, to facilitate metabolism and pharmacokinetic studies, highlighting the role of such compounds in understanding drug behavior in biological systems (Allen, 1983).

Mechanism of Action

Target of Action

CCG-33718, also known as N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide or F0919-6714, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Mode of Action

CCG-33718 acts downstream of Rho, blocking serum response element (SRE)-driven transcription stimulated by various proteins involved in the RhoA pathway . It specifically inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition (EMT) . The compound’s ability to block transcription activated by MRTF-A suggests a mechanism targeting MRTF/SRF-dependent transcriptional activation .

Biochemical Pathways

The RhoA pathway, inhibited by CCG-33718, is involved in various cellular processes, including cell adhesion, migration, invasion, and survival . By inhibiting this pathway, CCG-33718 can potentially disrupt these processes, thereby affecting the progression of diseases such as cancer and fibrosis .

Result of Action

The inhibition of the RhoA pathway by CCG-33718 leads to a decrease in the nuclear accumulation of MRTF-A . This results in the suppression of various cellular events triggered by MRTF-A activation, including gene expression and cell migration . Therefore, CCG-33718 has potential therapeutic applications in conditions where these processes are dysregulated, such as in cancer and fibrosis .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c21-15(18-8-10-2-1-5-23-10)3-4-20-16(22)11-6-13-14(25-9-24-13)7-12(11)19-17(20)26/h1-2,5-7H,3-4,8-9H2,(H,18,21)(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWOKHLEZJZBPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)

![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)